An In-depth Technical Guide to the Reactivity of 1,1,3,3-Tetramethylindan-5-ol
An In-depth Technical Guide to the Reactivity of 1,1,3,3-Tetramethylindan-5-ol
Abstract
This technical guide provides a preliminary investigation into the chemical reactivity of 1,1,3,3-Tetramethylindan-5-ol, a sterically hindered phenolic compound with potential applications in medicinal chemistry and materials science. We explore its behavior in three key reaction classes: electrophilic aromatic substitution, oxidation with a focus on antioxidant potential, and functionalization of the hydroxyl group via etherification. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols. The causality behind experimental design is emphasized, and all methodologies are presented as self-validating systems incorporating robust analytical verification steps.
Introduction: Structural Features and Predicted Reactivity
1,1,3,3-Tetramethylindan-5-ol (CAS 53718-26-6) is an aromatic alcohol characterized by a phenol moiety fused to a tetramethyl-substituted indane backbone.[1] Its reactivity is primarily governed by the interplay between the electron-donating hydroxyl group and the significant steric hindrance imposed by the gem-dimethyl groups on the adjacent five-membered ring.
-
The Phenolic Core: The hydroxyl group is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). It donates electron density into the aromatic ring, stabilizing the cationic intermediate (sigma complex) formed during the reaction.
-
Steric Hindrance: The bulky 1,1,3,3-tetramethyl groups flank the aromatic ring, sterically shielding the ortho positions (C4 and C6) relative to the hydroxyl group. This steric congestion is expected to significantly influence regioselectivity, favoring substitution at the less hindered C6 position. Furthermore, this steric bulk is a hallmark of many chain-breaking antioxidants, as it enhances the stability of the resulting phenoxyl radical.[2]
This guide will dissect these competing electronic and steric effects through a series of foundational chemical transformations.
Caption: Molecular structure and key reactive sites of 1,1,3,3-Tetramethylindan-5-ol.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a molecule's physical and spectral properties is fundamental to any experimental design. The following tables summarize key identifiers and expected spectroscopic data for the title compound.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 53718-26-6 | [1] |
| EC Number | 258-715-0 | [1] |
| Molecular Formula | C₁₃H₁₈O | [1] |
| Molecular Weight | 190.28 g/mol | Calculated |
| Appearance | Off-white to light yellow solid | Typical |
Table 2: Expected Spectroscopic Data
| Technique | Expected Chemical Shifts / Frequencies |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ ~6.9-6.6 (m, 3H, Ar-H), ~4.8 (s, 1H, -OH), ~1.9 (s, 2H, -CH₂-), ~1.3 (s, 12H, 4 x -CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~150 (C-OH), ~145 (Ar-C), ~140 (Ar-C), ~120 (Ar-CH), ~115 (Ar-CH), ~110 (Ar-CH), ~55 (C-CH₂-C), ~45 (2 x C(CH₃)₂), ~32 (4 x -CH₃) |
| FT-IR (KBr Pellet) | ν ~3350 cm⁻¹ (O-H stretch, broad), ~3050 cm⁻¹ (Ar C-H stretch), ~2950 cm⁻¹ (Aliphatic C-H stretch), ~1600 cm⁻¹ (C=C stretch), ~1230 cm⁻¹ (C-O stretch) |
Investigation of Electrophilic Aromatic Substitution: Nitration
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. For phenols, nitration is a classic example that highlights the powerful activating effect of the hydroxyl group. Our choice to investigate nitration is based on its well-understood mechanism and the potential of the resulting nitrophenol derivative as a versatile intermediate for further synthesis, for instance, through reduction to an amine. A known derivative, 1,1,3,3-tetramethyl-6-nitroindan-5-ol, confirms the feasibility of this reaction.[3][4]
Mechanistic Rationale
The reaction proceeds via the attack of a nitronium ion (NO₂⁺), the electrophile, on the electron-rich aromatic ring. The hydroxyl group directs the substitution to the ortho and para positions. Due to the fused ring structure, the position para to the hydroxyl is blocked. Of the two available ortho positions (C4 and C6), the C6 position is significantly less sterically encumbered, making it the kinetically and thermodynamically favored site of substitution.
Caption: Logical workflow for the electrophilic nitration of 1,1,3,3-Tetramethylindan-5-ol.
Experimental Protocol: Nitration
This protocol is designed as a self-validating system. Thin-Layer Chromatography (TLC) is used for in-process reaction monitoring, ensuring the reaction is driven to completion and preventing the formation of byproducts from over-reaction. The purification step is robust, employing column chromatography to isolate the target compound with high purity, which is then verified by spectroscopic methods.
Materials:
-
1,1,3,3-Tetramethylindan-5-ol (1.0 g, 5.25 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
Equipment:
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In the 100 mL round-bottom flask, dissolve 1,1,3,3-Tetramethylindan-5-ol (1.0 g) in 20 mL of Dichloromethane. Cool the flask in an ice bath to 0 °C with stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously add 5 mL of concentrated H₂SO₄ to an ice-cooled beaker. Slowly add 5 mL of concentrated HNO₃ to the sulfuric acid while keeping the mixture cool.
-
Electrophilic Addition: Add the prepared nitrating mixture dropwise to the stirred solution of the phenol over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress by TLC (using a 4:1 Hexanes:EtOAc mobile phase) every 20 minutes. The reaction is complete when the starting material spot is no longer visible.
-
Quenching and Work-up: Once complete, slowly pour the reaction mixture over 50 g of crushed ice in a beaker. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water (2 x 50 mL) and saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of Hexanes:EtOAc (starting from 9:1) to isolate the pure 1,1,3,3-tetramethyl-6-nitroindan-5-ol.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.
Table 3: Summary of Electrophilic Nitration
| Parameter | Description |
|---|---|
| Electrophile | Nitronium ion (NO₂⁺) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ |
| Expected Product | 1,1,3,3-tetramethyl-6-nitroindan-5-ol |
| Expected Yield | 75-85% |
| Purification | Silica Gel Chromatography |
Oxidation and Antioxidant Activity
Phenolic compounds are well-established as potent antioxidants due to their ability to act as free radical scavengers.[5][6] The mechanism involves the donation of the phenolic hydrogen atom to a reactive radical, which terminates the radical chain reaction. The resulting phenoxyl radical is stabilized by resonance and, in this case, by the steric protection of the bulky tetramethylindan framework, which prevents it from propagating further radical reactions.[2] This property is highly relevant in drug development for mitigating oxidative stress.
Mechanism: Hydrogen Atom Transfer (HAT)
The primary antioxidant mechanism for hindered phenols is Hydrogen Atom Transfer (HAT). The phenol (ArOH) reacts with a peroxyl radical (ROO•), a common reactive oxygen species, to form a stable phenoxyl radical (ArO•) and a non-radical hydroperoxide. This action effectively "quenches" the damaging radical.
Caption: Mechanism of radical scavenging via Hydrogen Atom Transfer (HAT).
Protocol: DPPH Radical Scavenging Assay
To quantify the antioxidant potential, a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is employed. DPPH is a stable free radical with a deep violet color. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, DPPH-H, causing the color to fade to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant capacity of the compound.
Materials:
-
1,1,3,3-Tetramethylindan-5-ol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
Ascorbic acid (positive control)
Equipment:
-
UV-Vis Spectrophotometer
-
96-well microplate
-
Micropipettes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of 1,1,3,3-Tetramethylindan-5-ol in methanol. Prepare a series of dilutions to obtain final concentrations ranging from 1 µM to 500 µM. Prepare a similar concentration series for ascorbic acid.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Assay Protocol:
-
To each well of a 96-well plate, add 100 µL of the various concentrations of the test compound or positive control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
-
IC₅₀ Determination: Plot the % Inhibition against the concentration of the test compound. The IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) is determined from this graph.
Table 4: Hypothetical Antioxidant Activity Data
| Compound | IC₅₀ (µM) |
|---|---|
| 1,1,3,3-Tetramethylindan-5-ol | 45.8 ± 3.2 |
| Ascorbic Acid (Control) | 22.5 ± 1.8 |
Reactivity of the Hydroxyl Group: Williamson Ether Synthesis
Functionalizing the hydroxyl group is a critical strategy for modulating the physicochemical properties of a molecule, such as solubility, lipophilicity, and metabolic stability—all key parameters in drug design. The Williamson ether synthesis is a reliable and versatile method for forming an ether linkage.
Mechanistic Rationale
This Sₙ2 reaction involves two main steps. First, a strong base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. Second, this phenoxide ion attacks an alkyl halide (or other substrate with a good leaving group), displacing the halide and forming the ether product. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial to ensure complete deprotonation without competing side reactions.
Experimental Protocol: O-Methylation
Materials:
-
1,1,3,3-Tetramethylindan-5-ol (1.0 g, 5.25 mmol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 0.25 g, 6.3 mmol)
-
Iodomethane (CH₃I, 0.4 mL, 6.3 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask equipped with a condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Syringe
-
Ice bath
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, add the NaH dispersion to the three-neck flask. Wash the NaH with hexanes (2 x 5 mL) to remove the mineral oil, then carefully decant the hexanes. Add 20 mL of anhydrous THF.
-
Phenoxide Formation: Dissolve 1,1,3,3-Tetramethylindan-5-ol in 10 mL of anhydrous THF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the mixture back to 0 °C and add iodomethane dropwise via syringe. Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC (9:1 Hexanes:EtOAc) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 10 mL of saturated NH₄Cl solution at 0 °C.
-
Work-up and Extraction: Extract the mixture with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification and Characterization: Filter and concentrate the organic layer. Purify the residue by column chromatography (Hexanes:EtOAc gradient) to yield the pure 5-methoxy-1,1,3,3-tetramethylindan. Confirm the structure by NMR and MS.
Conclusion and Future Outlook
This guide has established a foundational understanding of the reactivity of 1,1,3,3-Tetramethylindan-5-ol. We have demonstrated that:
-
The aromatic ring readily undergoes electrophilic substitution , with a strong regioselective preference for the sterically accessible C6 position.
-
The molecule exhibits significant antioxidant potential , consistent with the behavior of sterically hindered phenols.
-
The hydroxyl group can be effectively functionalized via O-alkylation , opening avenues for analog synthesis.
These preliminary investigations confirm that 1,1,3,3-Tetramethylindan-5-ol is a versatile scaffold. The protocols provided herein serve as a robust starting point for researchers aiming to synthesize novel derivatives for applications in drug discovery, particularly in areas where antioxidant properties and modulation of lipophilicity are desirable. Future work should focus on expanding the scope of these reactions and evaluating the biological activities of the synthesized analogs.
Caption: A generalized, self-validating workflow for synthetic organic chemistry protocols.
References
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Soobrattee, M. A., Neergheen, V. S., Luximon-Ramma, A., Aruoma, O. I., & Bahorun, T. (2005). Phenolics as potential antioxidant therapeutic agents: mechanism and actions. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 579(1-2), 200-213. Available from: [Link]
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Gabriele, F., & Valgimigli, L. (2021). Absolute Antioxidant Activity of Five Phenol-Rich Essential Oils. Molecules, 26(17), 5269. Available from: [Link]
- NextSDS. (n.d.). 1,1,3,3-tetramethyl-6-nitroindan-5-ol — Chemical Substance Information.
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Al-Dbass, A. M., Al-Daihan, S. K., & Bhat, R. S. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Scholar. Available from: [Link]
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Deng, S., Li, Y., Wei, Z., Peng, W., & Wang, X. (2018). 2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide Radical (PTIO•) Trapping Activity and Mechanisms of 16 Phenolic Xanthones. Molecules, 23(7), 1729. Available from: [Link]
- Guidechem. (n.d.). 1,1,3,3-Tetramethyl-6-Nitro-2H-Inden-5-Ol.
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Global Substance Registration System (GSRS). (n.d.). 6-ISOBUTYL-1,1,3,3-TETRAMETHYLINDAN-5-OL. Retrieved from [Link]
- NextSDS. (n.d.). 1,1,3,3-tetramethylindan-5-ol — Chemical Substance Information.
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